An In-depth Technical Guide to Amino-PEG24-acid for Drug Development Professionals
An In-depth Technical Guide to Amino-PEG24-acid for Drug Development Professionals
Introduction
Amino-PEG24-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a hydrophilic, bifunctional linker, playing a crucial role in modern bioconjugation and drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in the field of drug development. The monodisperse nature of the 24-unit polyethylene glycol chain ensures batch-to-batch consistency and predictability in conjugate properties, a critical factor in therapeutic development.
Core Properties and Specifications
Amino-PEG24-acid possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 24-unit PEG spacer. This heterobifunctional architecture allows for the sequential and controlled conjugation of two different molecules.
| Property | Value |
| Molecular Formula | C₅₁H₁₀₃NO₂₆ |
| Molecular Weight | ~1146.37 g/mol |
| CAS Number | 2563873-76-5 |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, desiccated and protected from light |
Key Applications in Drug Development
The unique properties of Amino-PEG24-acid make it a versatile tool in various aspects of drug development:
-
Antibody-Drug Conjugates (ADCs): The PEG24 linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1] In one study, an ADC featuring a methyl-PEG24 moiety demonstrated enhanced hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life.[1]
-
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with Amino-PEG24-acid can enhance their pharmacokinetic properties, such as increasing their in-vivo half-life and reducing immunogenicity.
-
Small Molecule Drug Delivery: By conjugating a small molecule drug to a targeting ligand or a carrier molecule using Amino-PEG24-acid, its solubility, stability, and pharmacokinetic profile can be significantly improved.
-
PROTACs and Molecular Glues: In the development of targeted protein degraders, the PEG24 linker can be used to connect the target-binding ligand and the E3 ligase-binding ligand, with the linker length and composition being critical for optimal degradation efficiency.
Experimental Protocols
The bifunctional nature of Amino-PEG24-acid allows for two primary modes of conjugation. The following are generalized protocols that can be optimized for specific applications.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus of Amino-PEG24-acid for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
Amino-PEG24-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolution: Dissolve Amino-PEG24-acid in DMF or DMSO to a desired stock concentration.
-
Activation:
-
In a reaction vessel, dissolve the Amino-PEG24-acid in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the Amino-PEG24-acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Coupling:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Amino-PEG24-acid solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of the activated linker is often used for protein conjugation.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Analysis: Characterize the purified conjugate using techniques like SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm conjugation and assess purity.
Protocol 2: Carboxylic Acid Coupling via NHS Ester Chemistry
This protocol describes the reaction of the primary amine terminus of Amino-PEG24-acid with an NHS-ester activated molecule.
Materials:
-
Amino-PEG24-acid
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolution:
-
Dissolve the NHS-ester activated molecule in DMF or DMSO immediately before use.
-
Dissolve Amino-PEG24-acid in the Reaction Buffer.
-
-
Coupling:
-
Add the dissolved NHS-ester activated molecule to the Amino-PEG24-acid solution. A 1 to 1.5-fold molar excess of the NHS-ester is typically used.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Analysis: Characterize the purified conjugate using techniques like LC-MS or NMR to confirm the formation of the amide bond.
Visualizing Experimental Workflows and Logical Relationships
Workflow for ADC Synthesis using Amino-PEG24-acid
The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate where Amino-PEG24-acid links a cytotoxic drug to an antibody.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Relationship of Amino-PEG24-acid's Bifunctionality
This diagram illustrates the independent reactivity of the two functional groups of Amino-PEG24-acid, which is fundamental to its utility as a heterobifunctional linker.
Caption: Reactivity of Amino-PEG24-acid's functional groups.
Signaling Pathway Enabled by an ADC with a PEG24 Linker
While Amino-PEG24-acid does not have its own signaling pathway, it enables the delivery of a cytotoxic payload to a cancer cell via an antibody targeting a specific cell surface receptor, thereby inducing apoptosis. The following diagram illustrates a simplified representation of this process.
Caption: ADC-mediated apoptosis signaling pathway.
Conclusion
Amino-PEG24-acid is a well-defined, high-purity, and versatile chemical tool for the development of sophisticated bioconjugates and drug delivery systems. Its monodisperse PEG chain provides significant advantages in terms of hydrophilicity, stability, and pharmacokinetic properties of the resulting conjugates. The straightforward and well-characterized reactivity of its terminal amine and carboxylic acid groups allows for flexible and controlled conjugation strategies. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in the effective utilization of Amino-PEG24-acid in their therapeutic programs.
